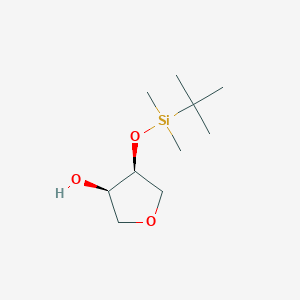
Benzyl 4-(pyrimidin-2-yl)piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl 4-(pyrimidin-2-yl)piperidine-1-carboxylate is a chemical compound with the molecular formula C17H19N3O2 and a molecular weight of 297.35 g/mol . This compound features a piperidine ring substituted with a pyrimidine group and a benzyl ester, making it a versatile molecule in various chemical and pharmaceutical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-(pyrimidin-2-yl)piperidine-1-carboxylate typically involves multi-step reactions. One common method includes the reaction of 4-(pyrimidin-2-yl)piperidine with benzyl chloroformate under basic conditions to form the desired ester . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium carbonate to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability .
化学反応の分析
Types of Reactions
Benzyl 4-(pyrimidin-2-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen functionalities.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) for deprotonation followed by the addition of an electrophile.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyrimidine derivatives.
科学的研究の応用
Benzyl 4-(pyrimidin-2-yl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts
作用機序
The mechanism of action of Benzyl 4-(pyrimidin-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids or proteins, influencing biological pathways. The piperidine ring may enhance binding affinity to certain receptors, contributing to its pharmacological effects .
類似化合物との比較
Similar Compounds
4-Benzylpiperidine: Shares the piperidine core but lacks the pyrimidine group, resulting in different biological activities.
Pyrimidine Derivatives: Compounds like pyrimido[4,5-d]pyrimidines exhibit similar structural features but differ in their specific applications and reactivities.
Uniqueness
Benzyl 4-(pyrimidin-2-yl)piperidine-1-carboxylate is unique due to its combination of a piperidine ring with a pyrimidine group and a benzyl ester, providing a versatile scaffold for various chemical modifications and applications .
特性
分子式 |
C17H19N3O2 |
|---|---|
分子量 |
297.35 g/mol |
IUPAC名 |
benzyl 4-pyrimidin-2-ylpiperidine-1-carboxylate |
InChI |
InChI=1S/C17H19N3O2/c21-17(22-13-14-5-2-1-3-6-14)20-11-7-15(8-12-20)16-18-9-4-10-19-16/h1-6,9-10,15H,7-8,11-13H2 |
InChIキー |
WZRPIQXZFQDJMN-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1C2=NC=CC=N2)C(=O)OCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


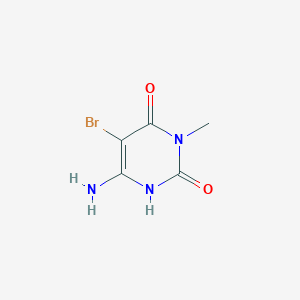



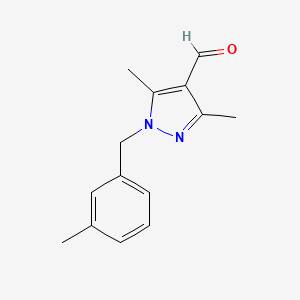
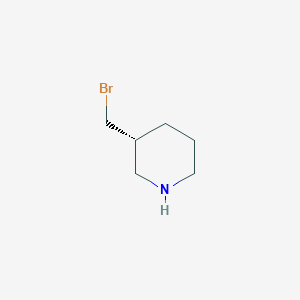
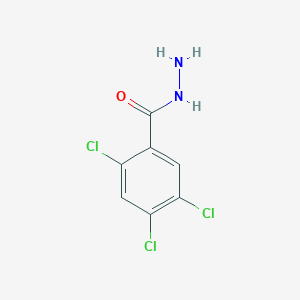
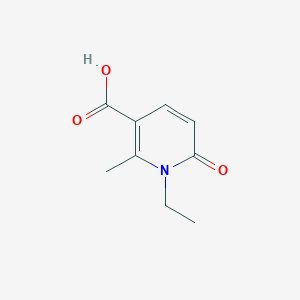
![8-Amino-5H-thiazolo[3,2-a]pyridin-5-one](/img/structure/B15225862.png)
![Methyl 1-(2-(tert-butoxy)-2-oxoethyl)-3-cyclohexyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylate](/img/structure/B15225869.png)
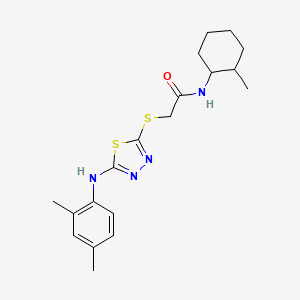
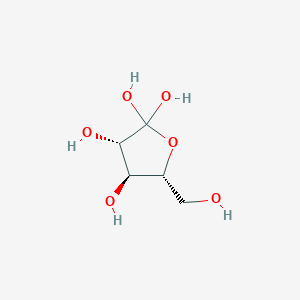
![4,5-Dihydroimidazo[1,2-a]quinoxaline](/img/structure/B15225908.png)
